molecular formula C11H15Cl2NO B1489459 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride CAS No. 1311314-98-3

2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride

Cat. No. B1489459
M. Wt: 248.15 g/mol
InChI Key: WIKBBUOIWYFACR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is utilized in stereoselective synthesis, forming N-methylmorpholinium tetrahydropyridine-thiolate, used for synthesizing 2-alkylthiotetrahydropyridines. The structure of one such derivative was determined via X-ray crystallographic analysis (Krivokolysko et al., 2001).
  • Another study demonstrates its role in synthesizing ammonium tetrahydropyridine-thiolates, which further assist in creating 1-alkylthio-4-benzoyl-1-benzoylamino derivatives (Krivokolysko et al., 2001).

Crystal Structure and Bonding

  • N-Methylmorpholinium chloride's crystal structure, a related compound, shows hydrogen bonds between halide ions and morpholinium protons, with lattice dimensions impacted by halide ion radii (Turnbull, 1997).

Chemical Transformation

  • It is involved in optimized synthesis processes, like forming methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, with specific reaction conditions detailed for maximizing yield (Wang Guo-hua, 2008).
  • In a related context, 2-Chloro-5-methylthiophene's synthesis, a versatile intermediate for pharmaceuticals and agrochemicals, is facilitated by reactions involving similar chlorophenyl compounds (Zhang-Qi Yang, 2010).

Environmental Impact Studies

  • The oxidative transformation of triclosan and chlorophene by manganese oxides, related compounds to 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride, is studied for environmental impact analysis (Zhang & Huang, 2003).

Inclusion Compounds and Hydrogen Bonding

  • The compound's derivatives form inclusion compounds with acetonitrile, showing unique hydrogen bonding patterns and crystal structures, providing insights into molecular interactions and stabilities (Dega-Szafran et al., 2002).

Photocatalytic Degradation Studies

  • Studies on the degradation of chlorophenols, closely related to 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride, under solar irradiation provide insights into environmental remediation techniques (Gryglik et al., 2004).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(2-chlorophenyl)-5-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c1-8-7-14-11(6-13-8)9-4-2-3-5-10(9)12;/h2-5,8,11,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKBBUOIWYFACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride
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2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride
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2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride
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2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride
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